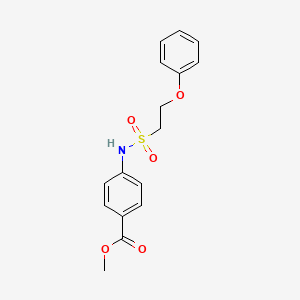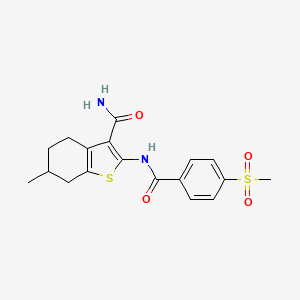![molecular formula C18H15Cl2N3O2S B6495699 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide CAS No. 476459-95-7](/img/structure/B6495699.png)
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the thiadiazole ring might undergo reactions typical for heterocycles .Applications De Recherche Scientifique
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamideenyl-4-propoxybenzamide has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a starting material for the preparation of various compounds. It is also used to study the biochemical and physiological effects of various compounds. Additionally, it has been used in the synthesis of novel compounds with potential therapeutic applications.
Mécanisme D'action
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamideenyl-4-propoxybenzamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes. By inhibiting the activity of COX-2, N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamideenyl-4-propoxybenzamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamideenyl-4-propoxybenzamide has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of these mediators.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamideenyl-4-propoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it has been shown to reduce inflammation and pain in animal models. However, there are some limitations to its use in laboratory experiments. It is not approved for human use, so experiments involving human subjects are not possible. Additionally, it has not been extensively studied, so there is still much to learn about its effects and mechanisms of action.
Orientations Futures
Despite its wide range of applications in scientific research, there is still much to learn about N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamideenyl-4-propoxybenzamide. Potential future directions include further study of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into its potential therapeutic applications is warranted. Additionally, further studies into its potential toxicity and interactions with other compounds are needed. Finally, further research into its potential use in human subjects is warranted.
Méthodes De Synthèse
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamideenyl-4-propoxybenzamide can be synthesized through a multi-step process. The first step involves the reaction of 2,4-dichlorophenyl-1,3,4-thiadiazole with propanol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction produces a mixture of the desired compound and other byproducts, which can be separated by column chromatography. The second step involves the reaction of the desired compound with an alkyl halide, such as benzyl bromide, in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction produces N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamideenyl-4-propoxybenzamide.
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of the interacting biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Compounds with similar structures have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes or cofactors, and to influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-10(2)25-13-6-3-11(4-7-13)16(24)21-18-23-22-17(26-18)14-8-5-12(19)9-15(14)20/h3-10H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSHMNRTDZXJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6495625.png)
![1-(3-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6495633.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6495646.png)



![2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6495678.png)
![4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6495687.png)
![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6495689.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6495698.png)
![N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6495700.png)
![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6495712.png)
![N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6495716.png)
![N-[5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495718.png)